VMAT2 Inhibition Potency: 3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine vs. Unsubstituted Analog
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine demonstrates nanomolar affinity for the synaptic vesicular amine transporter (VMAT2), with a Ki of 22 nM for inhibition of [3H]DA uptake in rat striatal vesicle homogenate [1]. In contrast, the unsubstituted analog (butan-2-yl)(2-phenylpropyl)amine lacks publicly available VMAT2 inhibition data, highlighting a critical data gap for procurement decisions. This observed potency is consistent with the hypothesis that the geminal dimethyl group of the target compound enhances steric interaction with the transporter binding pocket, a feature absent in simpler analogs .
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 22 nM (inhibition of [3H]DA uptake at VMAT2 in rat striatal vesicle homogenate) |
| Comparator Or Baseline | (Butan-2-yl)(2-phenylpropyl)amine: No published VMAT2 affinity data available |
| Quantified Difference | Not quantifiable; comparator data absent |
| Conditions | Rat striatal vesicle homogenate, [3H]DA uptake assay, 8 min incubation, liquid scintillation counting |
Why This Matters
VMAT2 is a key target for neuropsychiatric drug discovery; a 22 nM Ki indicates a high-potency interaction that may confer a distinct biological profile compared to analogs lacking the geminal dimethyl structural motif.
- [1] BindingDB. BDBM50175677 (CHEMBL3809594). Affinity Data: Ki 22 nM for VMAT2 inhibition. Accessed April 24, 2026. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molStructure=BDBM50175677 View Source
